5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one - 866348-93-8

5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one

Catalog Number: EVT-2856198
CAS Number: 866348-93-8
Molecular Formula: C25H18ClNO4
Molecular Weight: 431.87
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is the racemic form of α-noscapine. []

Relevance: This compound shares several structural similarities with 5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one, including the presence of a [, ]dioxolo[4,5-g]isoquinoline core, a methoxy group substitution pattern, and an aromatic ring directly attached to the isoquinoline moiety.

Phenyl-7,8-dihydro[1,3]-dioxolo [4,5-g] quinolin-6(5H)-one

Compound Description: This compound was investigated using density functional theory (DFT) calculations to understand its NMR chemical shifts, thermodynamic properties, and electronic structure. []

Relevance: This compound exhibits a similar core structure to 5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one, featuring a [, ]dioxolo[4,5-g]quinolin-6(5H)-one framework.

Compound Description: This compound, represented by the numerical identifier "9" in the original text, serves as a central scaffold in the pursuit of novel antitumor agents. It is synthesized from a γ-lactone-fused chloroquinoline precursor (compound 10). []

Relevance: This compound and 5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one both contain a quinoline ring system fused to a [, ]dioxole ring. This shared structural motif suggests potential similarities in their chemical properties and biological activities.

6,9-Dihydro-5-methyl-9-methylene-1,3-dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one

Compound Description: This compound, identified as "12" in the original research, represents a carba analogue of compound 9. It's synthesized through HCl elimination from a 9-(chloromethyl)dioxolofuroquinoline precursor (compound 15). []

Relevance: This compound shares a similar fused ring system with 5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one, specifically the quinoline ring fused to a [, ]dioxole ring. This common structural feature suggests potential similarities in their reactivity and biological profiles.

(3S)-6,7-Dimethoxy-3-[(5R)-4-methoxy-6-methyl-5,6,7,8-tetrahy-dro-1,3-dioxolo[4,5-g]isoquinolin-5-yl] isobenzofuran-1(3 H )-one (Noscapine)

Compound Description: Noscapine, an alkaloid isolated from Papaver somniferum, exhibits potent antiglycation activity. []

Relevance: This compound, like 5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one, features a [, ]dioxolo[4,5-g]isoquinoline core and multiple methoxy substitutions, suggesting potential similarities in their binding affinities and biological activities.

Compound Description: Isolated from Gossypium herbaceum, gossypol demonstrates potent antiglycation activity in vitro. []

Gossypol Acetic Acid

Compound Description: A derivative of gossypol, it exhibits potent antiglycation activity but shows some toxicity to mouse fibroblast 3T3 cells. []

Gossypolidene-4-aminoantipyrine

Compound Description: This gossypol derivative exhibits significant antiglycation activity in a BSA-fluorescence assay. []

Gazolidone

Compound Description: A derivative of gossypol, it shows potent antiglycation activity in the study. []

Gossypolidene Thiocarbamide

Compound Description: A derivative of gossypol, this compound displays moderate antiglycation activity but also exhibits some toxicity to mouse fibroblast 3T3 cells. []

N-nitrosoaphyllinic Acid

Compound Description: This derivative of the alkaloid aphylline exhibits significant antiglycation activity. []

2H-quinolizine, Octahydro Salt

Compound Description: This salt of the alkaloid lupinine demonstrates significant inhibition activity against protein glycation. []

Compound Description: This compound displays moderate inhibition activity against protein glycation. []

Compound Description: This alkaloid exhibits moderate inhibition activity against protein glycation. []

Cytisine

Compound Description: This compound displays moderate inhibition activity against protein glycation. []

Rutin

Compound Description: Used as a standard antiglycation agent in the study, it shows significant inhibition activity. []

Compound Description: This compound, also known as FTY720, is investigated in combination with various AMPA receptor agonists for potential use in treating degenerative brain diseases. []

Aminoalkylphosphonate Quinoxalindiones

Compound Description: This class of compounds acts as AMPA receptor agonists and is investigated in combination with FTY720 for potential use in treating degenerative brain diseases. []

7-Acetyl-5-(4-aminophenyl)-8,9-dihydro-8-methyl-7H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-8-carbonitrile

Compound Description: This compound is an AMPA receptor agonist investigated for potential use in treating degenerative brain diseases in combination with FTY720. []

Properties

CAS Number

866348-93-8

Product Name

5-[(4-Chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-methylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one

Molecular Formula

C25H18ClNO4

Molecular Weight

431.87

InChI

InChI=1S/C25H18ClNO4/c1-15-2-6-17(7-3-15)24(28)20-13-27(12-16-4-8-18(26)9-5-16)21-11-23-22(30-14-31-23)10-19(21)25(20)29/h2-11,13H,12,14H2,1H3

InChI Key

NFDXQMGTVRYLML-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=C(C=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.